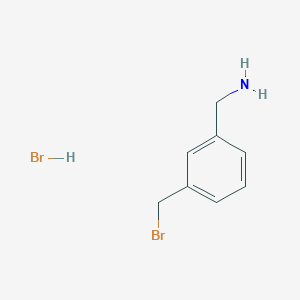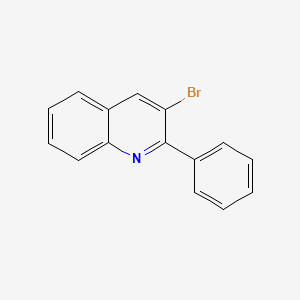
3-Bromo-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities The structure of this compound consists of a quinoline core with a bromine atom at the third position and a phenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a suitable aldehyde under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions and green chemistry protocols are also explored to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while oxidation can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
3-Bromo-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-phenylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity. Molecular targets can include DNA, proteins, and other biomolecules, leading to effects such as cell cycle arrest or apoptosis .
Comparación Con Compuestos Similares
2-Phenylquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromoquinoline: Lacks the phenyl group, which influences its chemical properties and applications.
3-Bromo-2-methylquinoline: Substitutes the phenyl group with a methyl group, altering its steric and electronic characteristics.
Uniqueness: 3-Bromo-2-phenylquinoline is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research and industrial applications .
Propiedades
Número CAS |
5428-24-0 |
|---|---|
Fórmula molecular |
C15H10BrN |
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
3-bromo-2-phenylquinoline |
InChI |
InChI=1S/C15H10BrN/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
MRZHNQDZIKSHMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



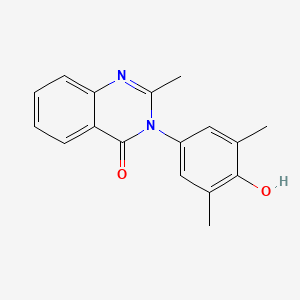
![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
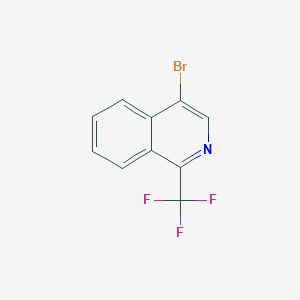


![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)
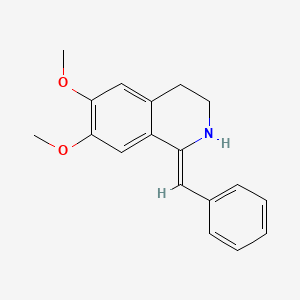
![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)

